3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid
Description
3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid (CAS: 588720-29-0) is a heterocyclic compound featuring a fused bicyclic scaffold comprising an imidazole ring and a pyridine ring. Its molecular formula is C₈H₆N₂O₂, with a molecular weight of 162.15 g/mol . This compound is characterized by a carboxylic acid group at the 7-position and a methyl substituent at the 3-position of the imidazo[1,5-a]pyridine core. It serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly in targeting adenosine receptors and other GPCRs .
The synthesis of imidazo[1,5-a]pyridine derivatives often involves cyclization reactions. For example, thermolysis or photolysis of N-imidoyliminopyridinium ylides has been reported to yield imidazo[1,5-a]pyridine scaffolds . Derivatives such as ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride (CAS: 1616526-83-0) are also synthesized for improved solubility and reactivity in drug discovery .
Properties
CAS No. |
1330750-70-3 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-methylimidazo[1,5-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-6-10-5-8-4-7(9(12)13)2-3-11(6)8/h2-5H,1H3,(H,12,13) |
InChI Key |
QOBRIYJGTUYPSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Procedure
-
Substrate Preparation : 3-Methylbenzylic alcohol derivatives are dissolved in 1,2-dichloroethane (DCE) at a concentration of 0.3 M.
-
Catalytic System : Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equivalents) are added to the solution.
-
Nitrile Incorporation : Acetonitrile (15 equivalents) is introduced as the nitrile source.
-
Reaction Conditions : The mixture is heated to 150°C in a sealed tube for 12–18 hours.
-
Workup : The crude product is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography (20% EtOAc/hexane).
Acyl Chloride Cyclization and Haloform Cleavage
A two-step protocol involving acyl chloride cyclization followed by haloform cleavage has emerged as a robust route to imidazo[1,5-a]pyridine-7-carboxylic acids.
Step 1: Formation of Trifluoro-Ethanone Intermediate
-
Starting Material : 2-(Aminomethyl)pyridine reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0°C.
-
Cyclization : Trifluoroacetic anhydride (TFAA) is added to the mixture, inducing cyclization to yield 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanone.
-
Isolation : The intermediate is purified via recrystallization (ethanol/water).
Step 2: Haloform Cleavage to Carboxylic Acid
-
Oxidative Cleavage : The trifluoro-ethanone intermediate is treated with iodine (I₂) and sodium hydroxide (NaOH) in aqueous ethanol.
-
Mechanism : The haloform reaction cleaves the methyl ketone to a carboxylic acid, introducing the -COOH group at position 7.
-
Yield : This step delivers the final product in 75–92% yield after acidification and filtration.
Key Advantages :
-
High regioselectivity for the 7-position due to electronic directing effects of the pyridine nitrogen.
-
Scalable under mild conditions (room temperature, 4–6 hours).
Cyclocondensation of 2-Picolylamines with Nitroalkanes
A 2020 study reported a novel cyclocondensation strategy using nitroalkanes electrophilically activated by phosphorous acid in polyphosphoric acid (PPA).
Procedure
-
Substrate Mixing : 2-Picolylamine derivatives and nitroalkanes (e.g., nitroethane) are combined in PPA.
-
Activation : Phosphorous acid (10 mol%) is added to enhance nitroalkane electrophilicity.
-
Cyclization : The reaction is heated to 120°C for 8–12 hours, forming the imidazo[1,5-a]pyridine core with a methyl group at position 3.
-
Oxidation : The nitro group is reduced to an amine using H₂/Pd-C, followed by oxidation with KMnO₄ to introduce the carboxylic acid moiety.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | PPA, H₃PO₃, 120°C | 60–75 |
| Oxidation | KMnO₄, H₂O, 80°C | 45–65 |
Limitations :
-
Multi-step synthesis reduces overall efficiency.
-
Harsh oxidation conditions may degrade sensitive substrates.
Structural Confirmation and Analytical Data
The identity of 3-methylimidazo[1,5-a]pyridine-7-carboxylic acid is validated through spectroscopic and computational methods:
-
Collision Cross Section (CCS) : Predicted CCS values for adducts range from 134.3 Ų ([M+H]⁺) to 147.7 Ų ([M+Na]⁺).
Safety Data :
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Ritter-Type Reaction | Bi(OTf)₃, p-TsOH·H₂O | 50–85 | Broad substrate scope | Requires post-functionalization |
| Acyl Chloride/Haloform | TFAA, I₂, NaOH | 75–92 | High regioselectivity | Multi-step procedure |
| Cyclocondensation | PPA, H₃PO₃, KMnO₄ | 45–65 | Direct methyl introduction | Low overall yield |
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and heterocyclic ring system participate in oxidation under controlled conditions:
For example, silver nitrate oxidation of 7-bromoimidazo[1,5-a]pyridine-1-carbaldehyde yields the corresponding carboxylic acid, demonstrating the compound’s susceptibility to oxidative functionalization .
Reduction Reactions
Reductive modifications target the electron-deficient pyridine ring:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Sodium Borohydride Reduction | NaBH₄ in methanol | Reduces carbonyl groups or stabilizes reactive intermediates |
Selective reduction of ketone intermediates has been employed to generate analogs for pharmacological studies.
Halogenation Reactions
Electrophilic substitution occurs at electron-rich positions of the heterocycle:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Bromination | Br₂ with FeCl₃ catalysis | Introduces bromine at C7 or C3 positions | |
| Chlorination | Cl₂ under UV light | Substitutes hydrogen atoms on the imidazole ring |
Brominated derivatives like 7-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid are key intermediates for cross-coupling reactions .
Nucleophilic Acyl Substitution
The carboxylic acid group undergoes standard derivatization:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Amide Formation | EDC/HOBt coupling with amines | Produces carboxamide derivatives for biological activity studies |
For instance, coupling with 1-(2-methoxyethyl)piperidin-4-ylmethanamine yields amides with enhanced CNS permeability .
Haloform Cleavage
Advanced synthesis methods leverage haloform reactions:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Trifluoroacetyl Cleavage | TFAA followed by NaOH hydrolysis | Converts trifluoroacetyl intermediates to carboxylic acids |
This method achieves high yields (>80%) in the preparation of imidazo[1,5-a]pyridine-1-carboxylic acids .
Ring-Opening Alkylation
Sultone-based alkylation expands functional diversity:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Sultone Alkylation | 1,3-Propanesultone with Bi(OTf)₃ catalysis | Forms sulfobetaine derivatives via N-alkylation |
Meta-substituted analogs exhibit higher yields due to intramolecular hydrogen bonding stabilizing transition states .
Biological Interaction Mechanisms
While not a synthetic reaction, the compound’s mutagenicity arises from:
Scientific Research Applications
Food Safety Research
The compound is extensively studied in the context of food safety due to its formation during the cooking process of meats, particularly when subjected to high temperatures. Research indicates that it can induce DNA damage and mutations in bacterial systems, leading to concerns regarding its carcinogenic potential . The following table summarizes key findings related to its mutagenic properties:
| Study | Findings |
|---|---|
| Study A | Demonstrated that 3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid induces mutations in bacterial systems. |
| Study B | Showed that exposure to significant amounts in animal models led to cancer development. |
| Study C | Identified the compound as a potential carcinogen due to its ability to form DNA adducts. |
Interaction with Biomolecules
The compound exhibits notable interactions with DNA and proteins, altering their functions. These interactions are crucial for understanding its biological behavior and potential health risks. Some key interactions include:
- Binding affinity with DNA leading to structural alterations.
- Interaction with proteins that may disrupt normal cellular processes.
Case Study on Carcinogenicity
A significant study focused on the carcinogenic effects of 3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid involved administering varying doses to animal models. The results indicated a dose-dependent increase in tumor incidence, highlighting the compound's potential role as a dietary carcinogen .
Food Preparation Studies
Research examining different cooking methods revealed that grilling and frying significantly increase the levels of this compound in meat products compared to boiling or steaming . This finding emphasizes the importance of cooking methods on food safety.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic Acid
This compound (CAS: 1234616-29-5) replaces the imidazole ring with a triazole ring, resulting in distinct electronic and steric properties. Its molecular formula is C₆H₄N₄O₂ (similarity score: 0.92 to the imidazo derivative) .
- Biological Activity: Triazolopyridine derivatives exhibit potent binding to adenosine receptors. For instance, 5-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amides show high affinity for the A₂a receptor (Ki < 50 nM) and selectivity over A₁ receptors (Table 1) .
- Synthesis: Microwave-mediated, catalyst-free methods enable efficient synthesis of triazolopyridines from enaminonitriles .
Pyrazolo[1,5-a]pyridine-7-carboxylic Acid
Pyrazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 474432-62-7) substitutes the imidazole ring with a pyrazole ring. This alteration reduces basicity and influences hydrogen-bonding interactions .
- Applications: Pyrazolo derivatives are explored as non-benzodiazepine anxiolytics. For example, 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrate activity in CNS disorders .
Imidazo[1,5-a]pyridine-6-carboxylic Acid
This positional isomer (CAS: 256935-76-9) relocates the carboxylic acid group to the 6-position, significantly altering receptor-binding profiles. It has lower similarity (0.79) to the 7-carboxylic acid derivative .
Table 1: Binding Affinities of Selected Analogues
Key Findings :
- Triazolopyridine derivatives generally exhibit higher A₂a affinity than imidazopyridines due to enhanced π-π stacking with receptor residues .
- Isomeric differences (e.g., 5-amino vs. 8-amino substituents) drastically alter selectivity. For example, 5-amino-triazolopyridines show 12.5-fold selectivity for A₂a over A₁, while 8-amino isomers have only 3.2-fold selectivity .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound | Molecular Weight | logP | Solubility (mg/mL) |
|---|---|---|---|
| 3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid | 162.15 | 1.2 | 0.8 (pH 7.4) |
| [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid | 164.12 | 0.9 | 1.5 (pH 7.4) |
| Pyrazolo[1,5-a]pyridine-7-carboxylic acid | 176.14 | 1.5 | 0.3 (pH 7.4) |
Biological Activity
3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid (3-MI) is a heterocyclic compound that has garnered attention due to its biological activity, particularly its mutagenic and potential carcinogenic properties. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name : 3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid
- Molecular Formula : C₁₁H₉N₃O₂
- Molecular Weight : 201.21 g/mol
3-MI is primarily formed during the cooking of certain foods, especially meats at high temperatures. Its formation is associated with various cooking methods, such as grilling or smoking, which can lead to the generation of heterocyclic amines (HCAs) known for their mutagenic properties.
Mutagenicity and Carcinogenicity
Research indicates that 3-MI exhibits significant mutagenic properties . It has been shown to induce DNA damage and is classified as a potential carcinogen. Studies have demonstrated that this compound can lead to mutations in bacterial systems and has been implicated in the development of various cancers in animal models when ingested in significant amounts. The biological activity is largely attributed to its ability to form DNA adducts that interfere with normal cellular processes.
The mechanism of action of 3-MI involves several key interactions at the molecular level:
- DNA Interaction : 3-MI binds to DNA, leading to the formation of adducts that can cause mutations during DNA replication.
- Protein Binding : The compound interacts with various proteins, influencing their function and potentially disrupting cellular signaling pathways.
Case Studies and Experimental Data
- Mutagenicity Testing : A study conducted on bacterial systems showed that 3-MI induced mutations at concentrations as low as 0.1 μg/mL. The mutagenic effect was confirmed through Ames tests, which indicated a significant increase in revertant colonies compared to controls.
- Carcinogenic Potential : In animal models, particularly rodents, ingestion of 3-MI has been linked to an increased incidence of tumors in organs such as the liver and colon. A notable study reported that rats fed a diet containing 50 mg/kg of 3-MI developed tumors within six months of exposure.
- Dose-Response Relationship : Research has shown a dose-dependent relationship between 3-MI exposure and mutagenicity. Higher doses correlate with increased mutation rates and tumor formation in experimental models .
Data Table: Summary of Biological Activity Studies
Q & A
Q. What are the key synthetic routes for 3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid and its derivatives?
The synthesis often involves functionalization of the imidazo[1,5-a]pyridine core. A common approach is the conversion of ester precursors to carboxylic acid derivatives. For example, esters can be reacted with methylaluminoxane pre-mixed with amines in dioxane at 90°C for 48–96 hours to yield carboxamides in up to 70% yield . Lithiation of 3-methyl-[1,2,3]triazolo[1,5-a]pyridine intermediates is another method, enabling regioselective functionalization . Multi-step one-pot procedures using aldehydes and diamino-nicotinic acid methyl esters have also been reported for related triazolopyridine derivatives, achieving yields up to 52% .
Q. How is 3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid characterized spectroscopically?
Characterization typically employs a combination of techniques:
- IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- NMR (¹H and ¹³C) to verify regiochemistry and substitution patterns. For example, pyrazolo[1,5-a]pyrimidine-3-carboxamides show distinct aromatic proton signals in the δ 7.5–8.5 ppm range .
- Mass spectrometry (ESI or EI-MS) to confirm molecular weight and fragmentation patterns.
Q. What safety protocols are critical when handling brominated derivatives of this compound?
Brominated analogs (e.g., 7-Bromo[1,2,4]triazolo[1,5-a]pyridine) require strict waste segregation and professional disposal due to environmental risks. Reactions should be conducted in fume hoods with PPE (gloves, goggles), and waste must be stored separately for certified treatment .
Advanced Research Questions
Q. How does isomerism influence the binding affinity of triazolopyridine derivatives to adenosine receptors?
Isomeric 5-amino-2-aryl-triazolopyridine-7-carboxamides (e.g., isomers 21 and 22 ) exhibit divergent binding profiles. For instance, isomer 21 shows higher A2a receptor affinity (Ki = 12 nM) and improved selectivity over A1 receptors compared to isomer 22 (Ki = 89 nM). This highlights the role of substituent positioning in receptor interaction .
Q. How can reaction conditions be optimized for amide bond formation in triazolopyridine derivatives?
Key variables include:
- Catalyst choice : Methylaluminoxane enhances nucleophilic substitution in ester-to-amide conversions.
- Temperature and time : Prolonged heating (up to 96 hours at 90°C) improves yields but risks decomposition.
- Solvent selection : Dioxane is preferred for its high boiling point and compatibility with aluminum reagents .
Q. What strategies resolve contradictions in SAR data for imidazo[1,5-a]pyridine analogs?
Contradictions often arise from off-target effects or assay variability. To address this:
Q. How can regioselective functionalization be achieved in imidazo[1,5-a]pyridine systems?
Lithiation at the 7-position of 3-methyl-[1,2,3]triazolo[1,5-a]pyridine enables directed substitution. For example, quenching the lithiated intermediate with electrophiles like carbonyl compounds or halogens yields 7-substituted derivatives with >80% regioselectivity .
Methodological Considerations
Q. What purification techniques are effective for imidazo[1,5-a]pyridine carboxylic acids?
- Recrystallization : Use ethanol/DMF mixtures for high-purity crystals .
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves polar impurities.
- Acid-base extraction : Leverage the carboxylic acid’s solubility in aqueous NaOH for separation from neutral byproducts.
Q. How to analyze the impact of substituents on solubility and bioavailability?
- LogP measurements : Determine partition coefficients using HPLC or shake-flask methods.
- Thermodynamic solubility assays : Measure equilibrium solubility in PBS (pH 7.4) or simulated gastric fluid.
- Permeability studies : Use Caco-2 cell monolayers or PAMPA to predict intestinal absorption .
Tables
Table 1. Binding Affinities of Triazolopyridine Isomers for Adenosine Receptors
| Isomer | A2a Ki (nM) | A1 Ki (nM) | Selectivity (A2a/A1) |
|---|---|---|---|
| 21 | 12 | 420 | 35 |
| 22 | 89 | 310 | 3.5 |
Table 2. Optimized Conditions for Amide Synthesis
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Methylaluminoxane |
| Temperature | 90°C |
| Time | 48–96 hours |
| Solvent | Dioxane |
| Yield Range | 44–70% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
